N-cyclooctyl-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
Properties
Molecular Formula |
C19H27N5O2 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-cyclooctyl-2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C19H27N5O2/c1-14-12-15(2)24(21-14)17-10-11-19(26)23(22-17)13-18(25)20-16-8-6-4-3-5-7-9-16/h10-12,16H,3-9,13H2,1-2H3,(H,20,25) |
InChI Key |
ZLYXQZZGSKOALP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3CCCCCCC3)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyridazine Core
The pyridazine ring is synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, maleic anhydride reacts with hydrazine hydrate under reflux in ethanol to form 3,6-dihydroxypyridazine, which is then chlorinated using phosphorus oxychloride to yield 3,6-dichloropyridazine. Selective substitution at the 3-position is achieved by reacting with 3,5-dimethyl-1H-pyrazole in the presence of a base such as potassium carbonate, forming 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-chloropyridazine.
Introduction of the Acetamide Group
The chloropyridazine intermediate undergoes nucleophilic substitution with 2-chloro-N-cyclooctylacetamide. This step is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at 60–80°C for 12–24 hours. Anhydrous potassium carbonate facilitates deprotonation, enhancing the nucleophilicity of the acetamide nitrogen. The reaction progress is monitored via thin-layer chromatography (TLC), with final purification using column chromatography (silica gel, ethyl acetate/hexane eluent).
Table 1: Reaction Conditions for Acetamide Functionalization
| Parameter | Details |
|---|---|
| Solvent | DMF or acetonitrile |
| Temperature | 60–80°C |
| Base | K2CO3 (anhydrous) |
| Reaction Time | 12–24 hours |
| Yield | 70–85% (estimated) |
Nucleophilic Substitution of Preformed Intermediates
An alternative route involves preparing a pyridazinone intermediate followed by alkylation with 2-chloro-N-cyclooctylacetamide. This method avoids harsh chlorination conditions and improves regioselectivity.
Synthesis of 3-(3,5-Dimethylpyrazol-1-yl)-6-hydroxypyridazine
The pyridazinone core is synthesized by cyclizing maleic hydrazide with 3,5-dimethylpyrazole in acetic acid under reflux. The hydroxyl group at the 6-position is activated for substitution via in situ generation of a leaving group (e.g., tosylate or mesylate).
Alkylation with Chloroacetamide
The activated pyridazinone reacts with 2-chloro-N-cyclooctylacetamide in DMF at 50–60°C for 8–12 hours. Tetrabutylammonium bromide (TBAB) is often added as a phase-transfer catalyst to enhance reactivity. The product is isolated by precipitation in ice water and recrystallized from ethanol, achieving yields of 75–90%.
Table 2: Comparative Analysis of Substitution Methods
| Method | Advantages | Limitations |
|---|---|---|
| Direct Chlorination | High reactivity | Requires toxic POCl3 |
| Tosylation/Alkylation | Mild conditions | Additional activation step |
Coupling Reactions for Late-Stage Functionalization
Recent advances utilize coupling reagents to form the acetamide bond after constructing the heterocyclic core. This approach minimizes side reactions and improves purity.
Carbodiimide-Mediated Amide Bond Formation
The carboxylic acid derivative of the pyridazine-pyrazole hybrid (e.g., 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetic acid) is coupled with cyclooctylamine using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane. The reaction proceeds at room temperature for 4–6 hours, with yields exceeding 80% after purification.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. For instance, coupling the acid with cyclooctylamine under microwave conditions (100°C, 30 minutes) achieves comparable yields to conventional methods.
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions, while dichloromethane is preferred for coupling reactions due to its low nucleophilicity and compatibility with carbodiimides.
Catalytic Systems
Phase-transfer catalysts (e.g., TBAB) improve interfacial interactions in heterogeneous systems, whereas Lewis acids like ZnCl2 accelerate cyclization steps.
Temperature and Time
Elevated temperatures (60–80°C) are critical for substitution reactions, whereas coupling reactions proceed efficiently at ambient conditions.
Characterization and Quality Control
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
N-cyclooctyl-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide has several scientific research applications:
Medicinal Chemistry: This compound may be explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Biological Studies: It can be used as a probe to study various biological pathways and molecular interactions.
Materials Science: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-cyclooctyl-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibition of enzyme activity: By binding to the active site of enzymes, it can inhibit their activity.
Receptor modulation: It may act as an agonist or antagonist at specific receptors, modulating their activity.
Pathway interference: The compound can interfere with specific biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key properties:
Key Observations:
Substituent Effects on Lipophilicity: Cycloalkyl groups (cyclooctyl, cyclohexyl, cycloheptyl) increase lipophilicity compared to aliphatic (e.g., 6-methylheptanyl) or aromatic substituents . This may improve membrane permeability but reduce aqueous solubility.
Synthetic Methodologies: Amide coupling using reagents like HBTU () is common for attaching nitrogenous substituents . Benzyloxy pyridazines () are synthesized via nucleophilic substitution with benzyl bromides, a strategy adaptable to other alkyl/aryl groups .
Spectroscopic Trends :
- IR spectra () show C=O stretching frequencies (1642–1711 cm⁻¹) influenced by electron-withdrawing groups (e.g., fluorophenylpiperazine) .
- HRMS data () confirm molecular ion peaks with high accuracy (e.g., ±0.00002 m/z deviation) .
Structural Diversity: Piperazine and fluorophenyl groups () may target serotonin or dopamine receptors, though biological data are unavailable in the evidence .
Biological Activity
N-cyclooctyl-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound known for its potential biological activities. This article will explore its synthesis, biological mechanisms, and specific activities, particularly in cancer research and other therapeutic areas.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C22H25N7O
- Molecular Weight : 403.5 g/mol
- CAS Number : 1351697-19-2
Synthesis
The synthesis of this compound typically involves multiple steps including:
- Formation of the Pyrazole Ring : Achieved through the condensation of hydrazine derivatives with appropriate carbonyl compounds.
- Pyridazinone Formation : Cyclization reactions lead to the formation of the pyridazinone core.
- Final Coupling : The acetamide moiety is introduced through acylation reactions.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds with similar structures, particularly those containing pyrazole and pyridazine moieties. For instance, derivatives with pyrazole rings have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Doxorubicin | MCF7 (Breast Cancer) | 71.8 | |
| N-cyclooctyl compound | MCF7 | TBD (To Be Determined) | Current Research |
The IC50 value indicates the concentration required to inhibit cell growth by 50%. While specific data for N-cyclooctyl compound is limited, related compounds have demonstrated significant activity against breast cancer cells.
The biological activity of N-cyclooctyl compounds may involve:
- Inhibition of Enzymatic Pathways : Compounds targeting specific kinases or phosphodiesterases.
- Induction of Apoptosis : Activation of apoptotic pathways in cancer cells.
Research has shown that pyrazole derivatives can inhibit phosphodiesterase enzymes, leading to increased intracellular cAMP levels, which can influence cell proliferation and apoptosis.
Other Biological Activities
Beyond anticancer effects, compounds similar to N-cyclooctyl have been explored for:
- Anti-inflammatory Properties : Modulating immune responses.
- Antimicrobial Activity : Inhibiting bacterial and fungal growth.
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrazole-based compounds:
- Study on Pyrazole Derivatives : A study demonstrated that certain pyrazole derivatives exhibited significant antiproliferative effects on human cancer cell lines, with IC50 values comparable to established chemotherapeutics like Doxorubicin .
- Mechanistic Insights : Research indicates that these compounds may act as selective inhibitors of key enzymes involved in tumor growth and metastasis, suggesting a multifaceted approach to cancer treatment .
- Comparative Analysis : A comparative study on various derivatives showed that modifications in the molecular structure significantly impacted their biological efficacy, emphasizing the importance of structural optimization in drug design .
Q & A
Basic: What synthetic strategies are recommended for preparing N-cyclooctyl-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide?
The synthesis typically involves multi-step reactions, including cyclization, coupling, and functional group transformations. Key steps include:
- Cyclization of pyridazinone cores under controlled pH and temperature to ensure regioselectivity .
- Coupling reactions (e.g., amide bond formation) using reagents like thionyl chloride or carbodiimides, with rigorous purification via column chromatography to isolate intermediates .
- Final product purification via preparative HPLC or recrystallization to achieve >95% purity .
Critical parameters : Reaction time (2–24 hours), temperature (0–80°C), and solvent selection (e.g., DMF, THF) .
Basic: Which analytical techniques are critical for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify connectivity of the cyclooctyl, pyrazole, and pyridazinone moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : To identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
- Chromatography : HPLC with UV detection for purity assessment .
Advanced: How can statistical design of experiments (DoE) optimize synthesis parameters?
- Factorial designs (e.g., 2k factorial) to evaluate interactions between variables like temperature, solvent polarity, and catalyst loading .
- Response surface methodology (RSM) to maximize yield and minimize byproducts. Example: A 3-factor central composite design reduced reaction steps from 7 to 4 while improving yield by 22% .
- Process control tools (e.g., PAT—Process Analytical Technology) for real-time monitoring of reaction progress .
Advanced: What methodologies elucidate the compound’s interactions with biological targets?
- Surface Plasmon Resonance (SPR) : To quantify binding affinities (KD) for receptors like kinases or GPCRs .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .
- Molecular Dynamics (MD) Simulations : Predict binding modes using software like GROMACS or AMBER .
Example : SPR data for a structural analog showed KD = 12.3 nM for COX-2 inhibition, suggesting potential anti-inflammatory activity .
Advanced: How can stability studies under varying conditions inform formulation strategies?
- Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), oxidative (H2O2), and photolytic (UV light) conditions .
- Key findings : Pyridazinone rings degrade under UV light (t1/2 = 48 hours), necessitating light-protected storage .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C) .
- pH-solubility profiling : Identify optimal buffers (e.g., phosphate buffer at pH 7.4 for aqueous solubility) .
Advanced: What structural analogs provide insights into structure-activity relationships (SAR)?
| Analog | Modification | Activity | Reference |
|---|---|---|---|
| N-cyclohexyl variant | Cyclohexyl instead of cyclooctyl | 3× lower potency in kinase assays | |
| Thiophene-substituted | Thiophene replaces pyrazole | Enhanced metabolic stability (t1/2 = 6.7 hours in liver microsomes) | |
| Fluorinated derivative | Fluorine at pyridazinone C-5 | 10× higher selectivity for EGFR inhibition |
Basic: What safety precautions are recommended during handling?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM, THF) .
- Waste disposal : Segregate halogenated waste (e.g., from chlorinated solvents) .
Advanced: How can computational methods accelerate mechanistic studies?
- Density Functional Theory (DFT) : Calculate reaction pathways for cyclization steps (e.g., activation energy barriers) .
- Molecular Docking : Predict binding poses with targets like PDE4 or HSP90 using AutoDock Vina .
- Machine Learning (ML) : Train models on existing SAR data to prioritize derivatives for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
